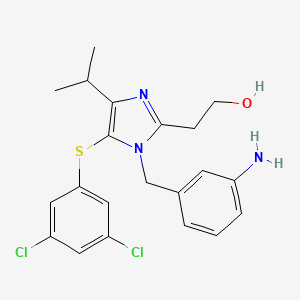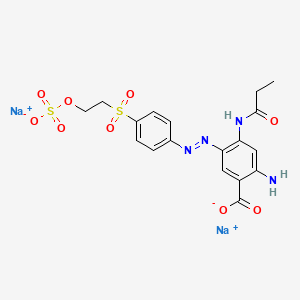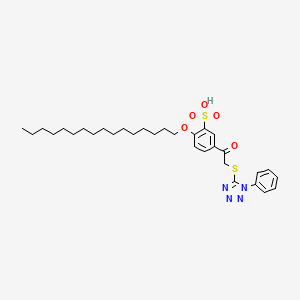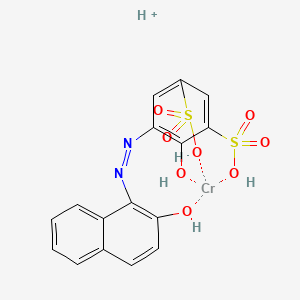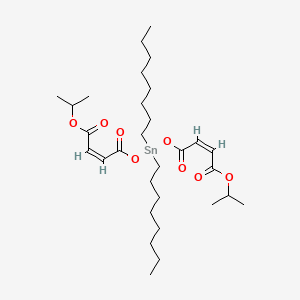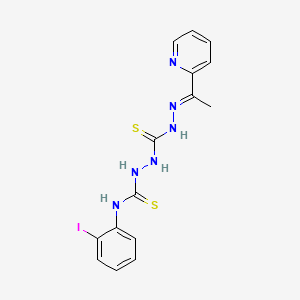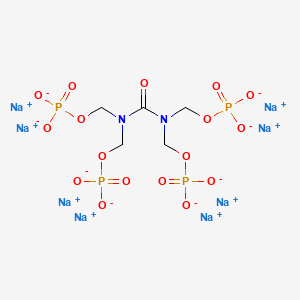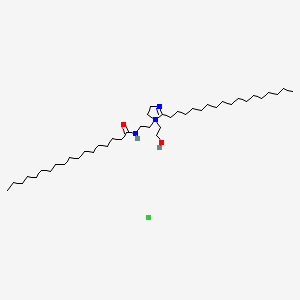
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride is a chemical compound with a unique structure that combines an aminoethyl group and a hydroxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the monohydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxybenzamide moiety can participate in various chemical interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-acrylamide
- N-(2-Aminoethyl)-p-chlorobenzamide
Uniqueness
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81028-97-9 |
|---|---|
Formule moléculaire |
C9H13ClN2O2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-1-3-8(12)4-2-7;/h1-4,12H,5-6,10H2,(H,11,13);1H |
Clé InChI |
WJZFVXOOYDREFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


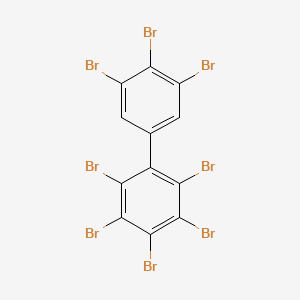
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

